

Role of sotolon as a key aroma compound in aged Port wine

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Compound of Interest

Compound Name: 3-Hydroxy-4,5-dimethylfuran-
2(5H)-one

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An In-Depth Technical Guide on the Role of Sotolon as a Key Aroma Compound in Aged Port Wine

Introduction: The Aromatic Signature of Aged Port

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone recognized as a key aroma compound that significantly influences the sensory profile of aged Port wine.[1][2] While it can be considered an off-flavor in prematurely oxidized dry white wines, in fortified wines like Port, Madeira, and Sherry, it imparts desirable and characteristic notes.[1][3] The aroma profile of sotolon is complex and concentration-dependent, described as nutty, spicy, curry, fenugreek, aged honey, and caramel.[1][4][5] Its presence and concentration are considered markers of the oxidative aging process, contributing substantially to the "rancio" character and the perception of age in these wines.[6][7]

The sensory impact of sotolon is significant due to its low odor perception threshold. In Port wine, the flavor threshold has been evaluated at 19 µg/L.[3][8] As Port wine ages oxidatively in barrels, the concentration of sotolon increases progressively, often reaching levels far exceeding this threshold, making it a dominant contributor to the wine's bouquet.[8][9]

Chemical Formation Pathways of Sotolon

The formation of sotolon in wine is a complex process with multiple proposed pathways, primarily involving non-enzymatic reactions that occur during oxidative aging. It is generally

accepted that its development is linked to wine oxidation, storage time, temperature, and the concentration of precursors like sugars and amino acids.[3][10] The main pathways are detailed below.

Aldol Condensation involving α -Ketobutyric Acid

One of the most cited pathways involves the aldol condensation of α -ketobutyric acid and acetaldehyde.[2][11] α -Ketobutyric acid can originate from the chemical or enzymatic deamination of the amino acid threonine.[2][3] This pathway is considered significant in various types of wine, including French "vins jaunes" and fortified wines.[2]

Maillard Reaction and Sugar Degradation

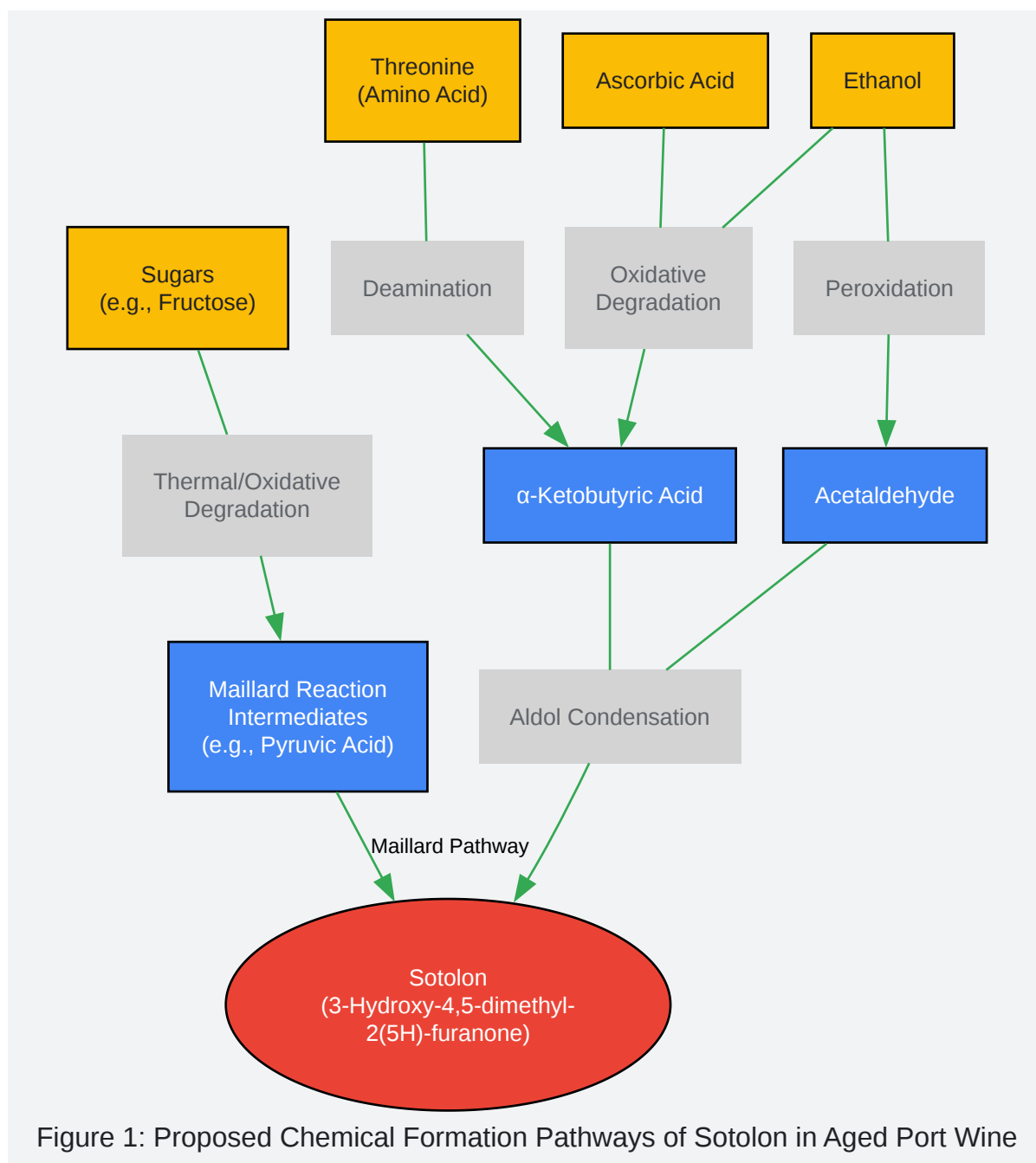
Maillard-type reactions are also key contributors to sotolon formation.[3][10] These reactions can occur between amino acids (like glutamic acid) and intermediates such as pyruvic and ketoglutaric acids.[3] Furthermore, the thermal degradation of sugars, particularly fructose, in the acidic and ethanolic medium of fortified wine is a major source of sotolon.[3][12] The strong correlation between sotolon concentration and sugar derivatives like furfural and 5-hydroxymethylfurfural (HMF) in aged Port supports the importance of sugar degradation mechanisms.[8][13]

Oxidative Degradation of Ascorbic Acid

In the presence of ethanol, the oxidative degradation of ascorbic acid can lead to the formation of α -ketobutyric acid, a direct precursor to sotolon.[2][3][11] While ascorbic acid is often an additive, this pathway highlights the critical role of oxygen in the formation cascade.

Acetaldehyde Peroxidation

A strictly oxidative mechanism involving the peroxidation of acetaldehyde has also been proposed.[2][3] Acetaldehyde is abundant in fortified wines and is a central molecule in many oxidative reactions, including the formation of sotolon.[10]



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Caption: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine.

Quantitative Data: Sotolon in Port and Fortified Wines

The concentration of sotolon in Port wine increases linearly with the duration of oxidative aging. [8] This correlation makes it a reliable chemical marker for the aging process and the "perceived age" of the wine.[6]

Table 1: Concentration of Sotolon in Port Wine by Age

Wine Age Category	Sotolon Concentration Range (µg/L)	Reference(s)
Young Wines (1-4 years)	5 - few dozen	[6][8]
10-Year-Old Tawny	~100	[9]
20-Year-Old Tawny	~200	[9]
> 50-Year-Old "Colheita"	Up to 958	[8][9]

| Various Ages (3-115 years) | 6.3 - 810 |[3][14] |

Table 2: Sensory Thresholds of Sotolon in Wine

Wine Matrix	Odor/Flavor Threshold (µg/L)	Reference(s)
Port Wine	19	[3][8]
Dry White Wine	8	[1][3]
Flor Sherry	15	[15]
Madeira Wine	23	[13]

| Model Wine Solution | 9 |[13] |

Experimental Protocol: Quantification of Sotolon by LC-MS/MS

The quantification of sotolon in a complex matrix like Port wine requires a sensitive and selective analytical method. A miniaturized liquid-liquid extraction (LLE) followed by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be effective.[\[3\]](#)
[\[13\]](#)[\[16\]](#)

Reagents and Materials

- Sotolon Standard: Purity >97% (SAFC, St. Louis, MO, USA)
- Solvents: Ethyl acetate, absolute ethanol, UPLC grade methanol, formic acid (Fisher Scientific, Panreac)
- Acids/Bases: Tartaric acid, Sodium Hydroxide (1 M)
- Water: Type 1 Ultrapure Water (Millipore)
- Synthetic Wine: 18% (v/v) ethanol, 6 g/L tartaric acid, pH adjusted to 3.5 with 1 M NaOH.[\[3\]](#)
[\[14\]](#)
- Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 50 mL PTFE centrifuge tubes, 0.2 μ m syringe filters (PTFE).[\[3\]](#)[\[13\]](#)

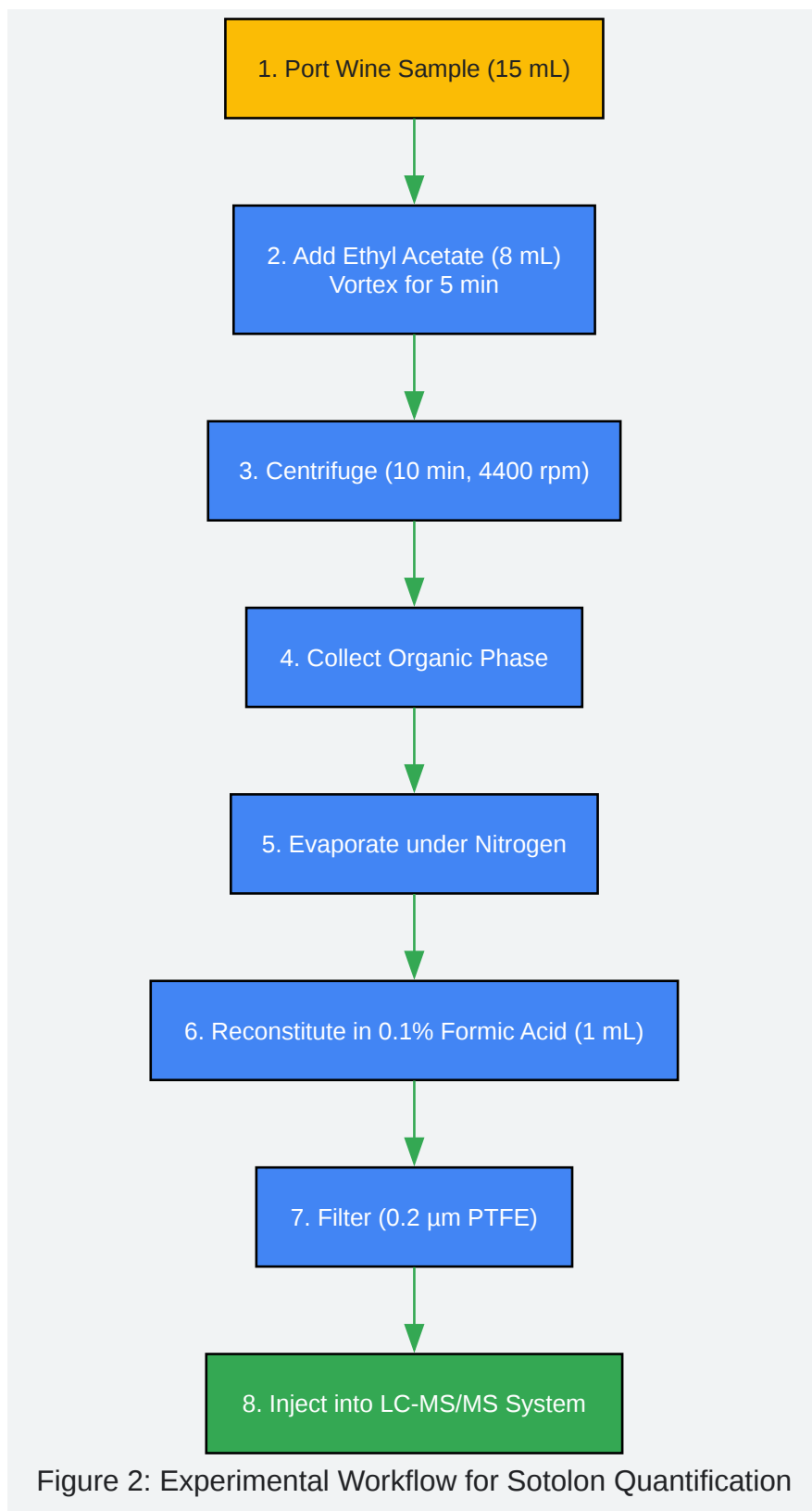
Standard Preparation

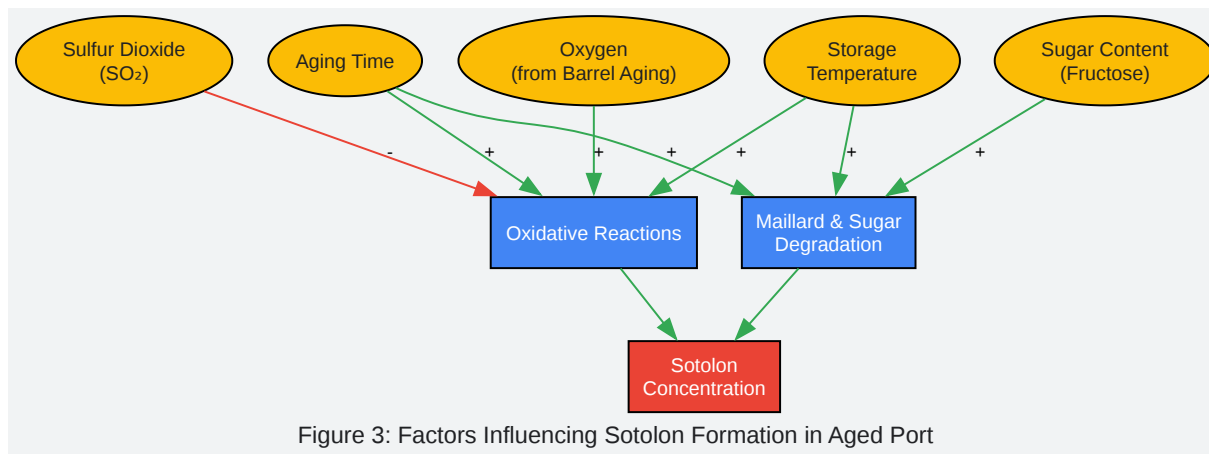
- Stock Solution: Prepare a 400 mg/L stock solution of sotolon in absolute ethanol.[\[3\]](#)
- Working Solution: Prepare a 200 mg/L working solution from the stock solution in ultrapure water.[\[3\]](#)
- Calibration Standards: Prepare a series of calibration standards (e.g., 7 points from 1 to 2000 μ g/L) by spiking the synthetic wine matrix with the working solution. This external standard calibration method corrects for matrix effects.[\[3\]](#)[\[14\]](#)

Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE)

- Add 15 mL of the Port wine sample into a 50 mL PTFE centrifuge tube.[\[13\]](#)
- Add 8 mL of ethyl acetate to the tube.[\[13\]](#)

- Vortex the mixture for 5 minutes to ensure thorough extraction.[13]
- Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and aqueous phases.[13]
- Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]
- Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.[13]
- Filter the final extract through a 0.2 μ m PTFE syringe filter before injection into the LC-MS/MS system.[3][14]





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